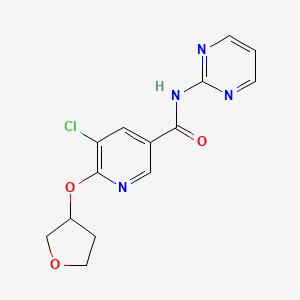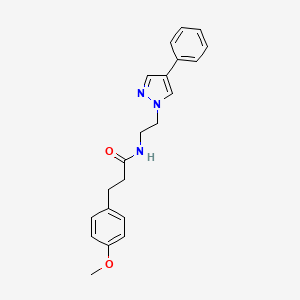![molecular formula C20H15N3O3 B2941649 2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID CAS No. 99077-38-0](/img/structure/B2941649.png)
2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl diazenyl group attached to a benzoic acid moiety, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID typically involves the reaction of 4-[(E)-2-phenyl diazenyl]aniline with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a catalyst like pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product, ensuring it meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can undergo redox reactions, influencing cellular processes and signaling pathways. Additionally, its aromatic structure allows for interactions with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-arylphthalamic acids: Similar in structure and used in the synthesis of imides and other derivatives.
Phthalimidomethyl compounds: Known for their relevance in drug chemistry and biological applications.
Uniqueness
2-({4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}CARBAMOYL)BENZOIC ACID stands out due to its unique diazenyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[(4-phenyldiazenylphenyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-19(17-8-4-5-9-18(17)20(25)26)21-14-10-12-16(13-11-14)23-22-15-6-2-1-3-7-15/h1-13H,(H,21,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJYWFZLMDJIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601038507 |
Source


|
| Record name | Benzoic acid, 2-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601038507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99077-38-0 |
Source


|
| Record name | Benzoic acid, 2-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601038507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2941569.png)
![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)




![1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941578.png)
![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2941580.png)

![N-(4-fluorophenyl)-2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941583.png)


